molecular formula C12H12N2O B3423222 4,4'-Oxydi(~15~N)aniline CAS No. 287476-22-6

4,4'-Oxydi(~15~N)aniline

Cat. No. B3423222
CAS RN: 287476-22-6
M. Wt: 200.24 g/mol
InChI Key: HLBLWEWZXPIGSM-UHFFFAOYSA-N
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Description

4,4’-Oxydianiline (ODA) is an organic compound with the formula O(C 6 H 4 NH 2) 2 . It is an ether derivative of aniline . This colorless solid is a useful monomer and cross-linking agent for polymers, especially the polyimides .


Synthesis Analysis

4,4’-Oxydianiline is used in the production of a wide variety of polymer resins . A specific reaction involving industrial use of 4,4’-oxydianiline is in the production of thermostable poly (amideurea) acids, which can be prepared from 4,4’-oxydianiline, pyromellitic dianhydride, and diisocyanates . These poly (amideurea) acids can be used as intermediates in the syntheses of poly (imideurea)s .


Molecular Structure Analysis

The molecular formula of 4,4’-Oxydianiline is C12H12N2O . The average mass is 200.236 Da and the monoisotopic mass is 200.094955 Da .


Chemical Reactions Analysis

4,4’-Oxydianiline is used in the production of a wide variety of polymer resins . The primary use lies in the production of polyimide and poly (ester)imide resins . Other applications of 4,4’-oxydianiline include the production of poly (amide)imide resins, as an intermediate in the manufacture of epoxy resins and adhesives, and in the production of aromatic polyether imides .


Physical And Chemical Properties Analysis

4,4’-Oxydianiline is a colorless crystalline solid . It has a melting point of 188 to 192 °C and a boiling point of 219 °C . It is insoluble in water .

Mechanism of Action

The mechanism of action of 4,4’-Oxydianiline is primarily through its role as a monomer and cross-linking agent for polymers . It is used in the production of a wide variety of polymer resins .

Safety and Hazards

4,4’-Oxydianiline is considered hazardous . It has been classified as a carcinogen and mutagen . It is also flammable and can cause serious eye damage .

properties

IUPAC Name

4-(4-(15N)azanylphenoxy)(15N)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWEWZXPIGSM-SBAVNFSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])OC2=CC=C(C=C2)[15NH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736182
Record name 4,4'-Oxydi(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287476-22-6
Record name 4,4'-Oxydi(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-22-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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